silane CAS No. 116385-36-5](/img/structure/B14309553.png)
[(3-Iodo-1-phenylprop-1-en-1-yl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Iodo-1-phenylprop-1-en-1-yl)oxysilane is a compound that consists of 17 hydrogen atoms, 12 carbon atoms, 1 oxygen atom, and 1 iodine atom . This compound is known for its unique structure, which includes a phenyl group, an iodine atom, and a trimethylsilane group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of (3-Iodo-1-phenylprop-1-en-1-yl)oxysilane involves several steps. One common method includes the reaction of 3-iodo-1-phenylprop-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(3-Iodo-1-phenylprop-1-en-1-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(3-Iodo-1-phenylprop-1-en-1-yl)oxysilane has several applications in scientific research:
Mechanism of Action
The mechanism by which (3-Iodo-1-phenylprop-1-en-1-yl)oxysilane exerts its effects involves its ability to participate in various chemical reactions. The iodine atom and the trimethylsilane group play crucial roles in its reactivity. The compound can form halogen bonds, which are attractive forces between the electrophilic region on the iodine atom and a nucleophilic region on another molecule . These interactions facilitate molecular recognition, structural prediction, and self-assembly, making the compound useful in various applications .
Comparison with Similar Compounds
(3-Iodo-1-phenylprop-1-en-1-yl)oxysilane can be compared with other similar compounds, such as:
(3-Bromo-1-phenylprop-1-en-1-yl)oxysilane: This compound has a bromine atom instead of iodine and exhibits similar reactivity but with different halogen bond strengths.
(3-Chloro-1-phenylprop-1-en-1-yl)oxysilane: This compound has a chlorine atom and shows different reactivity patterns due to the smaller size and different electronegativity of chlorine.
(3-Fluoro-1-phenylprop-1-en-1-yl)oxysilane: This compound has a fluorine atom and is less reactive in halogen bond formation compared to its iodine counterpart.
The uniqueness of (3-Iodo-1-phenylprop-1-en-1-yl)oxysilane lies in its ability to form strong halogen bonds due to the presence of the iodine atom, making it a valuable compound in various chemical and biological applications .
Properties
CAS No. |
116385-36-5 |
|---|---|
Molecular Formula |
C12H17IOSi |
Molecular Weight |
332.25 g/mol |
IUPAC Name |
(3-iodo-1-phenylprop-1-enoxy)-trimethylsilane |
InChI |
InChI=1S/C12H17IOSi/c1-15(2,3)14-12(9-10-13)11-7-5-4-6-8-11/h4-9H,10H2,1-3H3 |
InChI Key |
TXHWVFYUTZFWQD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=CCI)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


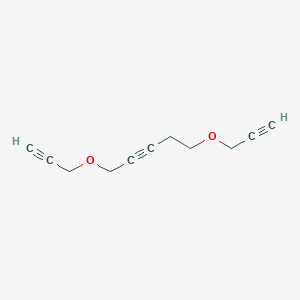
![N-[2-(Triethoxysilyl)ethyl]urea](/img/structure/B14309477.png)
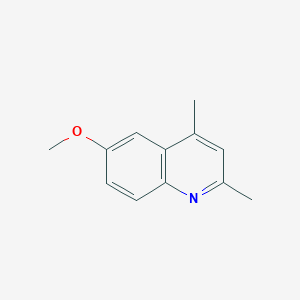
![1-[Phenyl(propanimidoyl)phosphanyl]ethyl diphenylborinate](/img/structure/B14309483.png)
![1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14309495.png)
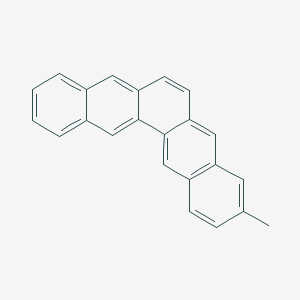
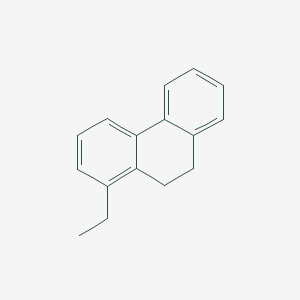
![3-Chloro-11H-indolo[3,2-C]quinoline](/img/structure/B14309508.png)

![Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate](/img/structure/B14309530.png)
![3-{4-[3-Oxo-3-(tetradecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14309541.png)
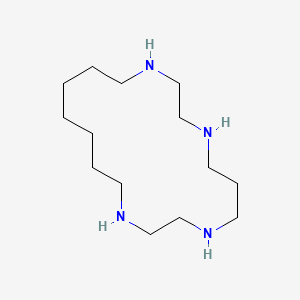
![Chloro(diphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14309546.png)
![Acetic acid, [[5-cyano-2-(methylthio)-4-pyrimidinyl]thio]-, ethyl ester](/img/structure/B14309547.png)
